Clofentezine Metabolite 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

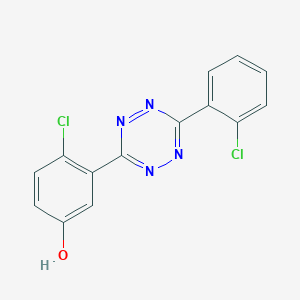

Clofentezine Metabolite 2, also known as 4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol, is a compound with the molecular formula C14H8Cl2N4O . It has a molecular weight of 319.1 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol . The InChI string is InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H . The Canonical SMILES is C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 71.8 Ų . The Exact Mass and Monoisotopic Mass are both 318.0075163 g/mol .Scientific Research Applications

Pharmacological Properties and Therapeutic Use in Schizophrenia

Clofentezine Metabolite 2, under the name Clozapine, is characterized by its atypical pharmacological and clinical properties compared to classic antipsychotics. It effectively suppresses both positive and negative symptoms of schizophrenia and is associated with a very low incidence of extrapyramidal side effects. Clinical studies have demonstrated its efficacy in managing severe and chronic schizophrenia, especially in patients who are refractory to or intolerant of classic antipsychotic therapy. However, the high incidence of clozapine-induced agranulocytosis restricts its wider use in psychiatric practice (Fitton & Heel, 1990).

Role in Tuberculosis Treatment

Clofazimine, a derivative similar to Clofentezine, has been highlighted for its role in treating drug-resistant tuberculosis. A systematic review of its use in multi-drug-resistant tuberculosis regimens has shown favorable outcomes. It's a Group 5 drug globally used in leprosy treatment but has also found significant use in tuberculosis treatment, demonstrating effectiveness against multi-drug-resistant and extensively drug-resistant tuberculosis (Gopal et al., 2013).

Metabolomics Research

Metabolomics, the study of small molecule metabolites in biological systems, is an emerging field where this compound could have applications. The comprehensive measurement of metabolites provides insights into system-wide metabolism and biology, aiding in disease prognosis, diagnosis, and drug response studies. Metabolomics is aiding robust phenotypic characterization in biomedical, nutritional, and livestock research. For instance, livestock metabolomics is assisting in animal health assessment, disease diagnosis, and identifying biomarkers for economic traits like feed efficiency and milk production (Goldansaz et al., 2017).

Mechanism of Action

Target of Action

Clofentezine, the parent compound of Clofentezine Metabolite 2, is a selective insecticide used to control mites . The primary targets of Clofentezine are mites, including the two-spotted spider mite, European red mite, and McDaniel spider mite

Mode of Action

Clofentezine acts as a mite growth inhibitor affecting CHS1 . It primarily acts as an ovicide, with some activity on early motile stages

Biochemical Pathways

It is known that clofentezine triggers a defense response in plants . Various xenobiotics, including pesticides like Clofentezine, induce oxidative stress and often activate cell signaling pathways, leading to the production of stress proteins and upregulation of antioxidants .

Result of Action

The parent compound, clofentezine, is known to control mites effectively . It is highly toxic to birds and fish and moderately toxic to aquatic invertebrates, honeybees, and earthworms .

Action Environment

The action of Clofentezine and its metabolites can be influenced by environmental factors. Its low aqueous solubility and non-volatile nature suggest that it is likely to remain in the environment where it is applied . Photolysis may contribute to the degradation of Clofentezine in the environment .

Biochemical Analysis

Biochemical Properties

Clofentezine Metabolite 2, like its parent compound, may interact with various enzymes, proteins, and other biomoleculesThe parent compound Clofentezine acts primarily as an ovicide, with some activity on early motile stages .

Cellular Effects

The parent compound Clofentezine is known to have a low toxicity risk to humans

Molecular Mechanism

The parent compound Clofentezine is known to exert its effects primarily as an ovicide

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is currently lacking. The parent compound Clofentezine is moderately persistent in soil systems .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The parent compound Clofentezine has a low mammalian toxicity .

Metabolic Pathways

The metabolic pathway of this compound involves the cleavage of the tetrazine ring of the parent compound Clofentezine to form 2-chlorobenzonitrile (AE F023666), which is further oxidised .

Transport and Distribution

The parent compound Clofentezine has a low aqueous solubility and is not volatile .

Properties

IUPAC Name |

4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOSQCCWQGQWGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)